Cost and Scale Differential: Racemic HCl Salt vs. Chiral (3R,8aS) Enantiomer for Medicinal Chemistry Library Production
For early-stage library synthesis requiring gram-scale quantities, the racemic HCl salt (target) provides a >20-fold cost advantage over the single enantiomer (3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride. The racemic form is listed by multiple suppliers at standard bulk pricing commensurate with research chemicals of similar complexity , whereas the (3R,8aS) stereoisomer is quoted at €748.00 for a 50 mg research sample (implying a unit cost of €14.96/mg) due to the need for chiral resolution or asymmetric synthesis .
| Evidence Dimension | Procurement cost per unit mass (EUR/mg) at research scale |
|---|---|
| Target Compound Data | Estimated <€0.50/mg based on vendor pricing for 1 g lots |
| Comparator Or Baseline | (3R,8aS)-Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride (CAS 2375250-75-0) at €748.00/50 mg (€14.96/mg) |
| Quantified Difference | >20-fold unit cost advantage for target racemic HCl salt |
| Conditions | Quoted vendor pricing, 2026; prices may vary by supplier and quantity |
Why This Matters
This cost differential directly dictates procurement decisions for hit-to-lead libraries where hundreds of compounds must be synthesized; chiral resolution is only justified at late lead-optimization stages.
